molecular formula C40H80NO8P B3025997 (R)-4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-1-13C)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium-10-13C, 4-oxide, inner salt

(R)-4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-1-13C)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium-10-13C, 4-oxide, inner salt

Cat. No.: B3025997
M. Wt: 736.0 g/mol
InChI Key: KILNVBDSWZSGLL-NYGHEXGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dipalmitoyl-13C-sn-glycero-3-phosphatidylcholine is a zwitterionic glycerophospholipid commonly used in the formation of lipid monolayers, bilayers, and liposomes. This compound is often utilized as an internal standard for the quantification of 1,2-dipalmitoyl-sn-glycero-3-phosphatidylcholine by gas chromatography or liquid chromatography-mass spectrometry . It is a significant component in various biochemical and biophysical studies due to its structural properties and stability.

Mechanism of Action

Target of Action

The primary target of 1,2-Dipalmitoyl-13C-sn-glycero-3-PC, also known as DPPC, is the cell membrane . It is a zwitterionic glycerophospholipid that is commonly used in the formation of lipid monolayers, bilayers, and liposomes .

Mode of Action

DPPC interacts with the cell membrane to form lipid monolayers, bilayers, and liposomes . These structures can be used to encapsulate and deliver other molecules, such as drugs or antigens, to cells .

Biochemical Pathways

DPPC is involved in the formation of lipid monolayers, bilayers, and liposomes, which are essential components of cell membranes . These structures play a crucial role in various cellular processes, including signal transduction, transport of molecules across the cell membrane, and cell adhesion .

Pharmacokinetics

The pharmacokinetics of DPPC are largely determined by its physicochemical properties. As a lipid, it is highly lipophilic and can readily incorporate into lipid bilayers . .

Result of Action

The incorporation of DPPC into cell membranes can alter their physical properties, such as fluidity and permeability . This can affect the function of the membrane and the activity of membrane-associated proteins. For example, DPPC has been used in the formation of proteoliposomes for implantation of γ-glutamyl transpeptidase into human erythrocyte membranes .

Action Environment

The action of DPPC can be influenced by various environmental factors. For instance, the formation and stability of DPPC-containing liposomes can be affected by factors such as temperature, pH, and the presence of other lipids . Furthermore, the efficacy of DPPC in drug delivery applications can be influenced by the characteristics of the target cells and the surrounding biological environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dipalmitoyl-13C-sn-glycero-3-phosphatidylcholine can be synthesized through a series of esterification reactionsThe reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of 1,2-Dipalmitoyl-13C-sn-glycero-3-phosphatidylcholine involves large-scale esterification processes, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of isotopically labeled carbon (13C) in the synthesis allows for precise quantification and analysis in various applications .

Chemical Reactions Analysis

Types of Reactions

1,2-Dipalmitoyl-13C-sn-glycero-3-phosphatidylcholine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dipalmitoyl-13C-sn-glycero-3-phosphatidylcholine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,2-Dipalmitoyl-sn-glycero-3-phosphatidylcholine: The non-isotopically labeled version of the compound.

    1,2-Dioleoyl-sn-glycero-3-phosphatidylcholine: A similar compound with oleic acid chains instead of palmitic acid.

    1,2-Dimyristoyl-sn-glycero-3-phosphatidylcholine: Contains myristic acid chains instead of palmitic acid

Uniqueness

1,2-Dipalmitoyl-13C-sn-glycero-3-phosphatidylcholine is unique due to its isotopically labeled carbon atoms, which allow for precise quantification and analysis in various research applications. This labeling makes it particularly valuable in mass spectrometry and other analytical techniques .

Properties

IUPAC Name

[(2R)-2,3-di((113C)hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i39+1,40+1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILNVBDSWZSGLL-NYGHEXGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[13C](=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O[13C](=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H80NO8P
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

736.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-1-13C)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium-10-13C, 4-oxide, inner salt
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(R)-4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-1-13C)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium-10-13C, 4-oxide, inner salt
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(R)-4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-1-13C)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium-10-13C, 4-oxide, inner salt
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(R)-4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-1-13C)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium-10-13C, 4-oxide, inner salt
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(R)-4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-1-13C)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium-10-13C, 4-oxide, inner salt
Reactant of Route 6
Reactant of Route 6
(R)-4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-1-13C)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium-10-13C, 4-oxide, inner salt

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